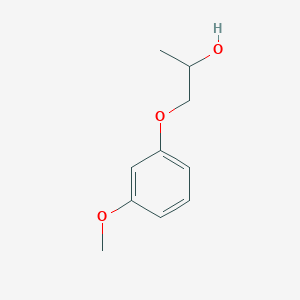

1-(3-Methoxyphenoxy)propan-2-ol

Vue d'ensemble

Description

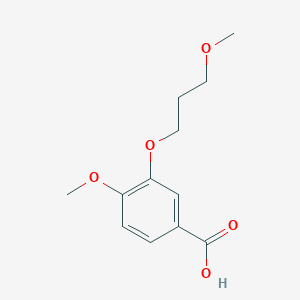

1-(3-Methoxyphenoxy)propan-2-ol, also known as 1-methoxy-2-propyl phenol, is a phenolic compound that is used in various scientific research applications. It is a versatile and widely used compound due to its unique properties, including its stability, low toxicity, and low volatility. 1-(3-Methoxyphenoxy)propan-2-ol has been studied for its potential applications in a variety of fields, from biochemistry and physiology to organic synthesis and drug development.

Applications De Recherche Scientifique

Intermolecular Interactions and Thermochemistry

1-(3-Methoxyphenoxy)propan-2-ol, as part of methoxyphenols, exhibits significant inter- and intramolecular hydrogen bonding capabilities. These properties are crucial for understanding the structural fragments of antioxidants and biologically active molecules. Thermochemical studies, including calorimetry and quantum-chemical analyses, have explored the thermodynamic properties of methoxyphenols, highlighting their relevance in condensed matter and their relations among properties and structures (Varfolomeev et al., 2010).

Synthesis and Biological Activities

Research has focused on synthesizing derivatives of 1-(3-Methoxyphenoxy)propan-2-ol for evaluating their antimicrobial and antioxidant activities. For instance, (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones, prepared through reactions involving 1-(3-Methoxyphenoxy)propan-2-ol, showed varying degrees of antimicrobial activity against common human pathogens and demonstrated antioxidant properties, although they were found to be less potent compared to certain types of beta-blockers (Čižmáriková et al., 2020).

Material Science Applications

The compound has also found applications in the synthesis of novel materials, such as metal-free and metallophthalocyanines. These compounds, with 1-(3-Methoxyphenoxy)propan-2-ol substituents, exhibit unique aggregation behaviors and spectroscopic characteristics, making them suitable for various applications in material sciences (Acar et al., 2012).

Pharmaceutical Synthesis

In pharmaceutical research, derivatives of 1-(3-Methoxyphenoxy)propan-2-ol have been synthesized and tested for their adrenolytic activity, demonstrating potential as beta-blockers with various biological activities. These studies provide insights into the development of new therapeutic agents (Groszek et al., 2009).

Environmental and Analytical Chemistry

Further, 1-(3-Methoxyphenoxy)propan-2-ol derivatives have been utilized in the development of sensitive and selective analytical methods for the quantification of bioactive compounds, showcasing their importance in environmental and analytical chemistry applications (Walczak, 2014).

Mécanisme D'action

Target of Action

Similar compounds have been shown to interact with α1- and β1-adrenoceptors .

Mode of Action

It’s structurally similar compounds have been reported to exhibit α1- and β1-adrenolytic activities . This suggests that 1-(3-Methoxyphenoxy)propan-2-ol might interact with its targets, leading to changes in cellular signaling and function.

Propriétés

IUPAC Name |

1-(3-methoxyphenoxy)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-8(11)7-13-10-5-3-4-9(6-10)12-2/h3-6,8,11H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUOGSANXPRRCMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=CC=CC(=C1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70621882 | |

| Record name | 1-(3-Methoxyphenoxy)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70621882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Methoxyphenoxy)propan-2-ol | |

CAS RN |

382141-68-6 | |

| Record name | 1-(3-Methoxyphenoxy)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70621882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

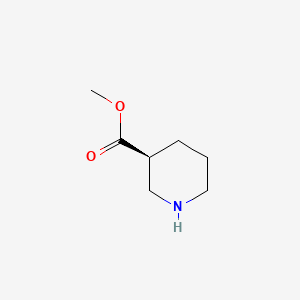

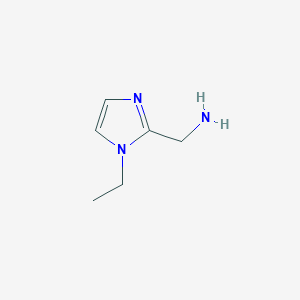

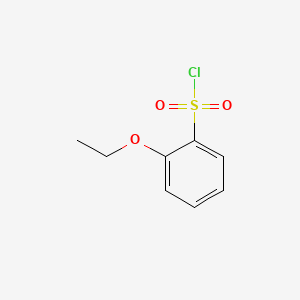

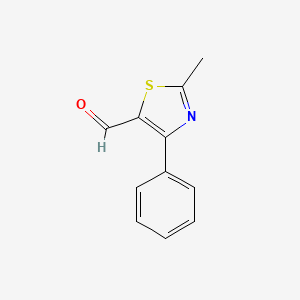

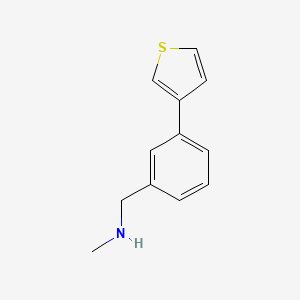

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(Pyrrolidin-1-yl)pyridin-4-yl]methanol](/img/structure/B1602865.png)